2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Overview
Description
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as 2CPPE or CPE, is a synthetic compound with a wide range of applications in scientific research. It is primarily used as a ligand in the synthesis of metal complexes, as a probe in biochemical and physiological studies, and as a substrate in enzymatic reactions. CPE is also used in the synthesis of other compounds, such as peptides and peptidomimetics.
Scientific Research Applications
Antitumor Activity
- Some derivatives of 1,2,4-triazine containing piperazine amide moieties have shown promising antiproliferative effects against breast cancer cells, with significant activity compared to cisplatin (Yurttaş et al., 2014).
- Piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their effects on tumor DNA methylation processes, indicating potential antitumor applications (Hakobyan et al., 2020).
Antibacterial and Antifungal Activities
- Certain quinazoline derivatives, including those with piperazine structures, have shown antimicrobial efficacy against bacterial and fungal strains, comparable to standard drugs like chloramphenicol and fluconazole (Kale & Durgade, 2017).
- A series of azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Anticancer and Antituberculosis Studies
- Synthesized derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant anticancer and antituberculosis activities, with some compounds exhibiting dual efficacy (Mallikarjuna et al., 2014).
Allosteric Enhancers of Receptors
- Piperazine derivatives have been evaluated as allosteric enhancers of the A1 adenosine receptor, showing influence on binding and functional activities (Romagnoli et al., 2008).
Synthesis and Structural Analysis
- The synthesis and structural characterization of various piperazine derivatives, including their crystal structures and molecular interactions, have been extensively studied, contributing to understanding their potential applications (Wujec & Typek, 2023; Mai, 2005; Chen et al., 2021; Miyata et al., 2004).
Anti-HIV-1 RT Evaluation
- Piperazine derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase, showing significant potency and potential as antiretroviral agents (Chander et al., 2017).
Pharmacological Evaluation
- Biphenyl moiety linked with aryl piperazine derivatives have been synthesized and evaluated for antipsychotic activity, demonstrating significant anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Solubility Thermodynamics and Partitioning
- A novel antifungal compound of the 1,2,4-triazole class with piperazine moiety has been characterized for its solubility in various solvents, contributing to the understanding of its pharmacokinetic properties (Volkova et al., 2020).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTOJOVMCKDLHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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